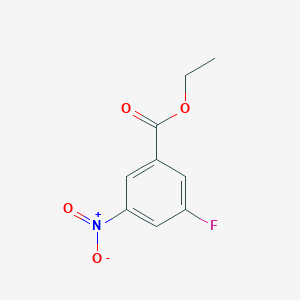

Ethyl 3-fluoro-5-nitrobenzoate

Description

Contextualizing Fluorinated Nitrobenzoate Esters in Organic Synthesis

Fluorinated nitrobenzoate esters are a class of organic compounds that have garnered considerable attention in the field of organic synthesis. The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution reactions and can also be readily reduced to an amino group, providing a key functional handle for further molecular elaboration. The ester group, typically a methyl or ethyl ester, serves as a convenient and reactive site for various chemical transformations, including hydrolysis, amidation, and reduction.

These combined features make fluorinated nitrobenzoate esters valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, compounds with similar structural motifs have been investigated for their potential antimicrobial, anti-inflammatory, and anticancer properties. The strategic placement of the fluoro and nitro groups on the benzoate (B1203000) core allows for regioselective reactions, enabling chemists to construct complex molecular architectures with high precision.

Significance of Ethyl 3-fluoro-5-nitrobenzoate as a Research Scaffold

This compound (C₉H₈FNO₄) is a particularly important member of the fluorinated nitrobenzoate ester family. nih.gov Its specific substitution pattern, with the fluorine and nitro groups at the meta-positions relative to the ester, influences the reactivity of the aromatic ring in a distinct manner. This arrangement makes it a valuable research scaffold for several reasons:

Versatile Chemical Handle: The nitro group can be reduced to an amine, which then serves as a nucleophile or a precursor for diazotization and subsequent reactions. This transformation is a cornerstone in the synthesis of many heterocyclic compounds. For example, the reduction of this compound with reagents like lithium borohydride (B1222165) has been documented. chemicalbook.com

Precursor to Bioactive Molecules: The core structure of this compound is found within more complex molecules that exhibit significant biological activity. Research has shown that related fluorinated nitrobenzoic acid derivatives are used in the synthesis of novel benzimidazoles with antimycobacterial properties. semanticscholar.orgnih.gov This underscores the role of this compound as a key starting material in drug discovery programs.

Strategic Placement of Substituents: The 3-fluoro and 5-nitro substitution pattern directs further electrophilic or nucleophilic aromatic substitution reactions to specific positions on the benzene (B151609) ring, allowing for controlled and predictable synthesis of polysubstituted aromatic compounds.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₈FNO₄ |

| Molecular Weight | 213.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 850807-07-7 |

| Appearance | Not explicitly stated in the provided results, but related compounds are often colorless to pale yellow solids. |

Table 1: Physicochemical Properties of this compound. Data sourced from PubChem. nih.gov

Scope and Objectives of the Academic Research Review on this compound

The primary objective of this review is to consolidate the existing scientific knowledge on this compound, focusing exclusively on its role as a chemical intermediate in organic synthesis. The scope of this article encompasses:

An overview of the general importance of fluorinated nitrobenzoate esters.

A detailed discussion on the specific synthetic utility and significance of this compound as a research scaffold.

An examination of the types of chemical reactions it undergoes, such as reductions and its use as a building block for more complex structures.

This review aims to provide a clear and concise understanding of the value of this compound in the design and synthesis of novel organic molecules for various research applications.

Detailed Research Findings

Research efforts utilizing this compound and its close analogs highlight its pivotal role in the synthesis of targeted molecules. A notable example is the synthesis of novel benzimidazole (B57391) derivatives with potential antituberculosis activity. In this multi-step synthesis, a related starting material, 4-fluoro-3-nitrobenzoic acid, is first esterified. semanticscholar.orgnih.gov This resulting ester, which is structurally analogous to this compound, then undergoes a series of reactions, including nucleophilic aromatic substitution and reduction of the nitro group, to ultimately form the complex benzimidazole structure. semanticscholar.org

Another documented reaction of this compound is its reduction using lithium borohydride in a mixture of tetrahydrofuran (B95107) and diethyl ether. chemicalbook.com This reaction specifically targets the ester functionality, yielding the corresponding alcohol, 5-Fluoro-(3-hydroxymethyl)-1-nitrobenzene, in a 74% yield after purification. chemicalbook.com This demonstrates the selective reactivity of the ester group in the presence of the nitro and fluoro substituents.

The table below summarizes a key reaction involving this compound.

| Reactant | Reagents and Conditions | Product | Yield | Reference |

| This compound | 1. Lithium borohydride, Tetrahydrofuran, Diethyl ether, 20°C, 2h; 2. Hydrogen chloride, water | 5-Fluoro-(3-hydroxymethyl)-1-nitrobenzene | 74% | chemicalbook.com |

Table 2: Reduction of this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-fluoro-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-2-15-9(12)6-3-7(10)5-8(4-6)11(13)14/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDCODASTCWZBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Fluoro 5 Nitrobenzoate

Classical Synthetic Pathways to Ethyl 3-fluoro-5-nitrobenzoate

Classical approaches to synthesizing this compound typically involve a two-stage process: first, the synthesis of the core substituted aromatic acid, 3-fluoro-5-nitrobenzoic acid, followed by its conversion to the corresponding ethyl ester.

Esterification Reactions for Benzoate (B1203000) Formation

The final step in the synthesis is the esterification of 3-fluoro-5-nitrobenzoic acid. This is commonly achieved through well-established methods.

One of the most common methods is the Fischer-Speier esterification . This reaction involves refluxing the carboxylic acid precursor with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). nih.gov The reaction is an equilibrium process, and the use of excess ethanol helps to drive the reaction towards the formation of the ethyl ester product. A procedure analogous to the synthesis of the isomeric Ethyl 4-fluoro-3-nitrobenzoate involves refluxing the corresponding acid with absolute ethanol and a catalytic amount of concentrated H₂SO₄ for several hours. nih.gov

An alternative classical method involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). This intermediate is then reacted with ethanol to form the ester. This pathway is often faster and not reversible, leading to high yields. For instance, the synthesis of the structurally similar Ethyl 3-bromo-5-nitrobenzoate is effectively carried out by first treating 3-bromo-5-nitrobenzoic acid with thionyl chloride and then adding ethanol, resulting in a 99% yield. chemicalbook.com

| Method | Key Reagents | Typical Conditions | Advantages | Reference Example |

|---|---|---|---|---|

| Fischer-Speier Esterification | Ethanol (excess), H₂SO₄ (catalyst) | Reflux for several hours | Simple, common reagents | Synthesis of Ethyl 4-fluoro-3-nitrobenzoate nih.gov |

| Acyl Chloride Pathway | 1. Thionyl Chloride (SOCl₂) 2. Ethanol | Step 1 at 0°C, Step 2 at 80°C | High yield, irreversible | Synthesis of Ethyl 3-bromo-5-nitrobenzoate chemicalbook.com |

Regioselective Introduction of Fluoro and Nitro Substituents

Introducing a fluorine atom onto a benzene (B151609) ring can be accomplished through several methods. Direct fluorination is often too reactive and non-selective. A classical and more controlled method is the Balz-Schiemann reaction . This process typically starts with an aromatic amine (aniline derivative), which is converted to a diazonium tetrafluoroborate (B81430) salt. Gentle thermal decomposition of this salt then yields the desired fluoroaromatic compound. For the synthesis of 3-fluoro-5-nitrobenzoic acid, this would likely start from 3-amino-5-nitrobenzoic acid.

More recent methods have been developed for nucleophilic fluorination. For instance, a transition-metal-free synthesis of 2-fluorobenzoic acids has been demonstrated using 1-arylbenziodoxolones as precursors, which react with fluoride (B91410) salts in polar aprotic solvents. arkat-usa.org While this was reported for an isomer, it represents a modern approach to fluorination.

A common and direct route to 3-fluoro-5-nitrobenzoic acid is the electrophilic aromatic nitration of 3-fluorobenzoic acid. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the ring: the carboxylic acid group (-COOH) and the fluorine atom (-F).

The carboxylic acid group is a deactivating, meta-directing group.

The fluorine atom is a deactivating, ortho, para-directing group.

When nitrating 3-fluorobenzoic acid, the fluorine at position 3 directs incoming electrophiles to positions 2, 4, and 6. The carboxylic acid at position 1 directs to position 5. The directing effects align to strongly favor the introduction of the nitro group at the 5-position, which is meta to the carboxylic acid and ortho to the fluorine.

The reaction is typically performed using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). prepchem.com To prevent over-nitration and control the reaction, the temperature is kept low, often at 0°C or below. truman.edu This controlled condition is crucial for achieving high selectivity for the desired 3-fluoro-5-nitrobenzoate isomer.

| Substituent | Position | Directing Effect | Favored Positions for Nitration |

|---|---|---|---|

| -COOH | 1 | Meta-directing | 5 |

| -F | 3 | Ortho, Para-directing | 2, 4, 6 |

| Predicted Major Product Position | 5 |

Modern Synthetic Innovations for this compound Production

Recent advancements in chemical synthesis have introduced more efficient and environmentally friendly methods, particularly through the use of novel catalysts.

Catalytic Approaches in the Synthesis of this compound

Modern catalytic methods can be applied to the esterification step to overcome some limitations of the classical Fischer esterification, such as harsh acidic conditions and difficult product separation.

Heterogeneous solid acid catalysts , such as natural zeolites, have been successfully used for the synthesis of related compounds like Ethyl 4-nitrobenzoate (B1230335). scirp.org In one study, various hydrogen forms of natural zeolites were used to catalyze the esterification of 4-nitrobenzoic acid with ethanol, achieving good yields (55-67%) and high selectivity (>90%) under solvent-free conditions. scirp.org These catalysts are easily separated from the reaction mixture by filtration and can often be reused.

Another modern catalytic approach involves the use of polyfluoroalkanesulfonic acid . This type of catalyst has been shown to be effective for the esterification of nitrobenzoic acids with C1-C3 alkanols in an inert solvent, yielding the final product with high purity and in excellent yield (e.g., 94.7% for ethyl 3-nitrobenzoate). google.com These catalysts offer a powerful alternative to traditional mineral acids. The synthesis of Ethyl 4-nitrobenzoate has also been achieved using ultrasound or microwave irradiation, which can accelerate the reaction. scirp.org

| Catalyst Type | Specific Example | Key Advantages | Reference |

|---|---|---|---|

| Natural Zeolites (Solid Acid) | H-CL, H-MOR, H-HEU-M | Solvent-free, reusable, easy separation | scirp.org |

| Organosulfonic Acid | Polyfluoroalkanesulfonic acid | High yield and purity | google.com |

Application of Non-Conventional Energy Sources (e.g., Microwave and Ultrasound Irradiation)

The use of non-conventional energy sources such as microwave and ultrasound irradiation has been shown to significantly enhance the efficiency of organic syntheses, offering benefits like reduced reaction times, increased yields, and often milder reaction conditions compared to conventional heating methods. While specific studies on the synthesis of this compound using these techniques are not extensively documented, analogous reactions provide a strong basis for their applicability.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. The esterification of carboxylic acids, a key step in the synthesis of this compound (either through esterification of 3-fluoro-5-nitrobenzoic acid or nitration of ethyl 3-fluorobenzoate), is a reaction type that has been successfully accelerated using microwave irradiation.

In a study on the microwave-assisted synthesis of a structurally similar compound, ethyl 4-nitrobenzoate, significant rate enhancements were observed. The synthesis of ethyl 4-nitrobenzoate from 4-nitrobenzoic acid and ethanol was achieved in the presence of a catalytic amount of sulfuric acid under microwave irradiation (300 W, 2450 MHz) at 80°C, with reaction times as short as 2 hours. researchgate.netscirp.org Another study on the synthesis of ethyl benzoate demonstrated a successful microwave-assisted reaction at 170°C for 5 minutes, yielding a product with 97% purity. These findings suggest that a similar approach could be effectively applied to the synthesis of this compound.

A plausible microwave-assisted synthesis of this compound from 3-fluoro-5-nitrobenzoic acid and ethanol would likely involve a polar solvent to efficiently absorb microwave energy and a catalytic amount of a strong acid. The reaction conditions could be optimized for temperature and time to maximize the yield and minimize by-product formation. The table below outlines a hypothetical set of experimental conditions based on analogous reactions.

| Parameter | Proposed Condition | Rationale |

| Reactants | 3-fluoro-5-nitrobenzoic acid, Ethanol | Starting material and esterifying agent. |

| Catalyst | Concentrated Sulfuric Acid | To protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. |

| Solvent | Ethanol (in excess) | Acts as both a reactant and a polar solvent for efficient microwave absorption. |

| Microwave Power | 100 - 300 W | To be optimized to control the heating rate and prevent side reactions. |

| Temperature | 80 - 150 °C | Higher temperatures can accelerate the reaction, but must be controlled to avoid degradation. |

| Reaction Time | 5 - 30 minutes | Significantly shorter than conventional heating methods. |

Ultrasound-Assisted Synthesis:

Ultrasound irradiation accelerates chemical reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to an enhancement of mass transfer and reaction rates.

Ultrasound has been effectively used for the synthesis of various esters. For instance, the ultrasound-assisted synthesis of ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate was achieved with a maximum yield of 76% after six hours of ultrasound irradiation at 80°C. While the reaction time is longer than in some microwave-assisted syntheses, it often proceeds at lower bulk temperatures and can lead to cleaner reactions.

The application of ultrasound to the synthesis of this compound could offer advantages in terms of energy efficiency and potentially higher purity of the crude product. A possible experimental setup would involve immersing the reaction vessel containing 3-fluoro-5-nitrobenzoic acid, ethanol, and an acid catalyst in an ultrasonic bath.

| Parameter | Proposed Condition | Rationale |

| Reactants | 3-fluoro-5-nitrobenzoic acid, Ethanol | Starting material and esterifying agent. |

| Catalyst | Acid or Enzyme Catalyst | To facilitate the esterification reaction. |

| Solvent | Ethanol (in excess) | Serves as the reaction medium and a reactant. |

| Ultrasound Frequency | 20 - 40 kHz | Typical range for synthetic applications. |

| Temperature | Ambient to 60 °C | Ultrasound can often promote reactions at lower temperatures than conventional methods. |

| Reaction Time | 1 - 6 hours | Dependent on the specific reaction and conditions. |

Purity and Isomer Control in this compound Synthesis

Achieving high purity and controlling the formation of isomers are critical aspects of the synthesis of this compound, particularly when the synthesis involves the nitration of a substituted benzene ring.

The nitration of ethyl 3-fluorobenzoate (B1230327) is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the benzene ring—the fluorine atom and the ethyl carboxylate group—determine the position of the incoming nitro group. Both the fluoro group and the ester group are deactivating, but the fluoro group is an ortho-, para-director, while the ester group is a meta-director. The positions ortho and para to the fluorine are 2, 4, and 6. The position meta to the ester group is 5. Therefore, the nitration of ethyl 3-fluorobenzoate can potentially lead to a mixture of isomers, including this compound, Ethyl 3-fluoro-2-nitrobenzoate, Ethyl 3-fluoro-4-nitrobenzoate, and Ethyl 3-fluoro-6-nitrobenzoate.

Controlling the regioselectivity of the nitration is crucial for maximizing the yield of the desired 3-fluoro-5-nitro isomer. The choice of nitrating agent and reaction conditions can significantly influence the isomer distribution. For instance, the nitration of deactivated benzenes using acyl nitrates over acidic zeolite catalysts has been shown to favor the formation of the para-isomer. cardiff.ac.uk The reaction conditions, such as temperature and the ratio of nitric acid to sulfuric acid, must be carefully controlled to minimize the formation of unwanted isomers and di-nitrated byproducts.

Once the synthesis is complete, achieving high purity of this compound requires effective purification methods to remove any unreacted starting materials, byproducts, and isomeric impurities. Common purification techniques include:

Recrystallization: This is a widely used method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities will either be very soluble or insoluble at all temperatures.

Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption onto a stationary phase. For the separation of nitrobenzoic acid isomers, reversed-phase high-performance liquid chromatography (HPLC) has been shown to be effective. doi.org

The purity of the final product can be assessed using various analytical techniques, including:

Melting Point Determination: A sharp melting point close to the literature value is indicative of high purity.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to confirm the structure of the compound and identify any impurities.

Chromatographic Methods: Gas chromatography (GC) and HPLC can be used to determine the percentage purity and quantify the amount of any isomeric impurities.

The table below summarizes the potential isomeric byproducts in the synthesis of this compound and the analytical methods for their detection.

| Isomeric Byproduct | Potential for Formation | Analytical Detection Methods |

| Ethyl 3-fluoro-2-nitrobenzoate | Possible due to ortho-directing effect of fluorine. | GC, HPLC, NMR |

| Ethyl 3-fluoro-4-nitrobenzoate | Possible due to para-directing effect of fluorine. | GC, HPLC, NMR |

| Ethyl 3-fluoro-6-nitrobenzoate | Possible due to ortho-directing effect of fluorine. | GC, HPLC, NMR |

By carefully controlling the reaction conditions and employing effective purification and analytical techniques, it is possible to synthesize this compound with a high degree of purity and minimal isomeric contamination.

Chemical Reactivity and Transformative Potential of Ethyl 3 Fluoro 5 Nitrobenzoate

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Fluoro Group

The presence of a fluorine atom on the aromatic ring, activated by the strongly electron-withdrawing nitro and ester groups, makes Ethyl 3-fluoro-5-nitrobenzoate a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. This reaction pathway is a cornerstone of modern synthetic chemistry for the formation of carbon-heteroatom and carbon-carbon bonds to an aromatic ring.

Investigation of Reaction Kinetics and Mechanistic Pathways

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism. The initial and often rate-determining step involves the attack of a nucleophile on the carbon atom bearing the fluoro group. This attack is facilitated by the electron-deficient nature of the aromatic ring, which is a direct consequence of the mesomeric and inductive effects of the nitro and ethoxycarbonyl substituents. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent, typically faster step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The kinetics of these reactions are highly dependent on several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. While specific kinetic data for this compound is not extensively documented in publicly available literature, the principles of SNAr reactions on analogous compounds provide a strong predictive framework. For instance, the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with various nucleophiles has been extensively studied and demonstrates that the rate of reaction is directly proportional to the concentration of both the aromatic substrate and the nucleophile. researchgate.net

The reaction mechanism can be generalized as follows:

Figure 1: Generalized mechanism for the SNAr reaction.

Figure 1: Generalized mechanism for the SNAr reaction.Computational studies on similar fluoro-nitroaromatic compounds can provide further insight into the mechanistic pathways, including the structure and stability of the Meisenheimer intermediate and the transition states involved in its formation and decomposition.

Synthesis of Diverse Aryl Ether and Amine Derivatives

The displacement of the fluoro group in this compound by oxygen and nitrogen nucleophiles provides a direct route to a wide array of substituted aromatic compounds.

Aryl Ether Synthesis: The reaction with alkoxides or phenoxides results in the formation of aryl ethers. For example, treatment with sodium methoxide (B1231860) in methanol (B129727) would yield ethyl 3-methoxy-5-nitrobenzoate. The general conditions for such reactions typically involve heating the substrate with an excess of the corresponding alcohol in the presence of a base, or with a pre-formed sodium alkoxide.

| Nucleophile | Reagent | Product |

| Methoxide | Sodium Methoxide (NaOMe) | Ethyl 3-methoxy-5-nitrobenzoate |

| Ethoxide | Sodium Ethoxide (NaOEt) | Ethyl 3-ethoxy-5-nitrobenzoate |

| Phenoxide | Sodium Phenoxide (NaOPh) | Ethyl 3-phenoxy-5-nitrobenzoate |

Aryl Amine Synthesis: Similarly, reaction with primary or secondary amines leads to the formation of N-substituted aniline (B41778) derivatives. These reactions are often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require elevated temperatures to proceed at a practical rate. The product of such a reaction would be, for example, ethyl 3-(alkylamino)-5-nitrobenzoate or ethyl 3-(dialkylamino)-5-nitrobenzoate.

| Nucleophile | Reagent | Product |

| Ammonia | NH3 | Ethyl 3-amino-5-nitrobenzoate |

| Methylamine | CH3NH2 | Ethyl 3-(methylamino)-5-nitrobenzoate |

| Diethylamine | (CH3CH2)2NH | Ethyl 3-(diethylamino)-5-nitrobenzoate |

Reductive Transformations of the Nitro Group in this compound

The nitro group is a versatile functional group that can be readily reduced to a variety of other nitrogen-containing functionalities, most commonly an amino group. This transformation is a pivotal step in the synthesis of many pharmaceuticals, dyes, and other fine chemicals.

Catalytic Hydrogenation to Anilines

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under a hydrogen atmosphere. The reaction is generally carried out in a solvent like ethanol (B145695), methanol, or ethyl acetate. For this compound, catalytic hydrogenation would be expected to selectively reduce the nitro group to an amine, yielding ethyl 3-amino-5-fluorobenzoate. A study on the hydrogenation of the structurally similar ethyl p-nitrobenzoate using a Pd/Sibunit catalyst demonstrated that the reaction is structurally sensitive, with optimal activity achieved with palladium particles of 3-5 nm in size. researchgate.net

| Catalyst | Hydrogen Source | Solvent | Product |

| 10% Pd/C | H2 (gas) | Ethanol | Ethyl 3-amino-5-fluorobenzoate |

| 5% Pt/C | H2 (gas) | Methanol | Ethyl 3-amino-5-fluorobenzoate |

| Raney Ni | H2 (gas) | Ethyl Acetate | Ethyl 3-amino-5-fluorobenzoate |

Selective Chemical Reduction Methods

In addition to catalytic hydrogenation, a variety of chemical reducing agents can be employed to convert the nitro group to an amine. These methods are often preferred when other functional groups in the molecule are sensitive to hydrogenation conditions.

Commonly used reagents for this transformation include:

Metals in acidic media: A classic method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a mineral acid like hydrochloric acid (HCl). For example, the reaction of this compound with iron powder in a mixture of ethanol and aqueous HCl would yield ethyl 3-amino-5-fluorobenzoate.

Stannous chloride (SnCl2): This reagent is a mild and often selective reducing agent for nitro groups. The reaction is typically carried out in a solvent like ethanol or ethyl acetate. scispace.com For instance, treating 4-benzyloxy-3-chloronitrobenzene (B1267270) with stannous chloride in acidic aqueous ethanol provides a high yield of the corresponding aniline without cleavage of the benzyl (B1604629) or chloro groups. semanticscholar.org

| Reagent | Conditions | Product |

| Fe / HCl | Ethanol/Water, Reflux | Ethyl 3-amino-5-fluorobenzoate |

| SnCl2·2H2O | Ethanol, Reflux | Ethyl 3-amino-5-fluorobenzoate |

| Zn / CH3COOH | Acetic Acid, Heat | Ethyl 3-amino-5-fluorobenzoate |

Hydrolysis and Transesterification of the Ester Moiety

The ethyl ester group in this compound can undergo nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-fluoro-5-nitrobenzoic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is a reversible reaction that is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid or hydrochloric acid. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.org

Base-catalyzed hydrolysis (saponification): This is an irreversible process that involves the reaction of the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. Acidification of the reaction mixture then yields the free carboxylic acid. A study on the base-catalyzed hydrolysis of various benzoate (B1203000) esters indicated that the rate of hydrolysis is influenced by the electronic and steric properties of the substituents on the aromatic ring. nih.gov

Transesterification: This process involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, heating this compound in methanol with a catalytic amount of sulfuric acid would lead to an equilibrium with mthis compound and ethanol. Similarly, reaction with benzyl alcohol would yield benzyl 3-fluoro-5-nitrobenzoate. The position of the equilibrium is typically shifted towards the desired product by using a large excess of the reactant alcohol.

| Reaction | Reagents | Product |

| Acid-catalyzed Hydrolysis | H2SO4 (aq), Heat | 3-Fluoro-5-nitrobenzoic acid |

| Base-catalyzed Hydrolysis | 1. NaOH (aq), Heat; 2. H3O+ | 3-Fluoro-5-nitrobenzoic acid |

| Transesterification (Methanolysis) | CH3OH, H2SO4 (cat.), Heat | Mthis compound |

| Transesterification (Benzylation) | Benzyl alcohol, H2SO4 (cat.), Heat | Benzyl 3-fluoro-5-nitrobenzoate |

Acid- and Base-Catalyzed Hydrolysis Studies

The hydrolysis of an ester to its corresponding carboxylic acid is a fundamental organic reaction that can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The subsequent steps involve the formation of a tetrahedral intermediate and the eventual elimination of ethanol to yield 3-fluoro-5-nitrobenzoic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the ethoxide ion, which then deprotonates the newly formed carboxylic acid. This process, known as saponification, is typically irreversible.

Transesterification for Analog Generation

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction can be catalyzed by either acids or bases and is a common strategy for generating a library of ester analogs from a single precursor. The general reaction involves the nucleophilic attack of an alcohol on the carbonyl carbon of this compound, leading to a new ester and ethanol.

The efficiency of transesterification would depend on various factors, including the nature of the incoming alcohol, the catalyst used, and the reaction conditions. For instance, using a large excess of the new alcohol can drive the equilibrium towards the desired product. No specific examples of transesterification reactions involving this compound have been found in the surveyed literature.

Other Derivatization Reactions of this compound

Functionalization at Aromatic Ring Positions

The presence of a fluorine atom and a nitro group on the aromatic ring opens up possibilities for various functionalization reactions.

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group, and to a lesser extent the fluorine atom, significantly activates the aromatic ring for nucleophilic aromatic substitution. In principle, the fluorine atom could be displaced by a variety of nucleophiles. The positions ortho and para to the nitro group are particularly activated. However, in this compound, the fluorine is meta to the nitro group, which generally results in lower reactivity for SNAr reactions compared to ortho or para isomers. Specific studies detailing such reactions on this particular isomer are lacking.

Reactions Involving the Ethyl Ester Chain

The ethyl group of the ester is generally less reactive than the aromatic ring or the carbonyl group. However, under certain conditions, reactions such as reduction of the ester to an alcohol could be envisaged. Strong reducing agents like lithium aluminum hydride would likely reduce both the ester and the nitro group. More selective reagents might allow for the targeted reduction of the ester. Experimental details for such transformations on this compound are not available.

Strategic Applications of Ethyl 3 Fluoro 5 Nitrobenzoate in Advanced Synthesis

As a Core Building Block for Complex Molecular Architectures

The unique substitution pattern of Ethyl 3-fluoro-5-nitrobenzoate provides multiple reaction sites, allowing for sequential and controlled modifications. The nitro group can be readily reduced to an amine, which is a key step in many synthetic pathways. The ester can be hydrolyzed or converted to other functional groups, and the fluorine atom can modulate the electronic properties and bioavailability of the final molecule.

This compound is a suitable precursor for the synthesis of fluorinated benzimidazoles, a class of heterocyclic compounds with significant importance in medicinal chemistry. The general synthetic strategy involves two primary steps:

Reduction of the Nitro Group: The nitro group is reduced to an amino group, converting the molecule to ethyl 3-amino-5-fluorobenzoate. This transformation is typically achieved using standard reducing agents like tin(II) chloride, catalytic hydrogenation (e.g., with Pd/C), or iron in acidic media.

Cyclization: The resulting ortho-fluoroaniline derivative is then condensed with a carboxylic acid or its equivalent. This cyclization reaction forms the imidazole ring fused to the benzene (B151609) ring.

While specific examples detailing the use of this compound are not prominent in literature, the synthesis of fluorinated benzimidazoles from analogous fluorine-containing o-phenylenediamines is a well-established methodology researchgate.net. The presence of the fluorine atom in the final benzimidazole (B57391) structure can enhance its metabolic stability and binding affinity to biological targets.

In the field of drug discovery, generating chemical libraries with diverse molecular scaffolds is crucial for identifying new lead compounds. This compound can serve as a starting point for creating such libraries. Its multiple functional groups allow for divergent synthesis pathways. For instance, after reduction of the nitro group, the resulting amine can be acylated, alkylated, or used in various coupling reactions. The ester group can be converted into an amide by reacting with a library of different amines.

This approach is exemplified by the use of similar multifunctional building blocks, such as 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid, in the solid-phase synthesis of diverse heterocyclic scaffolds including benzimidazoles, benzodiazepinediones, and quinoxalinones nashpharmatech.com. This strategy allows for the rapid generation of a large number of distinct molecules from a single, versatile starting material, which is a core principle of combinatorial chemistry guidechem.comchemicalbook.com.

Role in the Synthesis of Agrochemical Intermediates

Fluorinated aromatic compounds are integral to the modern agrochemical industry due to their ability to enhance the efficacy and selectivity of active ingredients. The strategic placement of fluorine atoms can improve a molecule's metabolic stability, lipophilicity, and binding to target enzymes or receptors.

While direct patent literature for this compound in specific agrochemicals is limited, related structural motifs are important. For example, 2-chloro-4-fluoro-5-nitrobenzoic acid is a known intermediate in the synthesis of the herbicide saflufenacil google.com. The synthesis of such complex agrochemicals often relies on the precise and stepwise functionalization of a core aromatic ring. This compound possesses the necessary reactive sites—a reducible nitro group and a modifiable ester group—to function as an intermediate in the construction of novel pesticides or herbicides.

| Related Intermediate | Resulting Agrochemical Class | Reference |

| 2-chloro-4-fluoro-5-nitrobenzoic acid | Herbicide (e.g., Saflufenacil) | google.com |

| 2-chloro-4-fluorobenzoic acid (via nitration) | Herbicide | epo.org |

Contributions to Materials Science Precursors (e.g., dyes, pigments, polymers)

The chromophoric nitro group and the aromatic system in this compound suggest its potential as a precursor in materials science, particularly for dyes and pigments. The synthesis of azo dyes, for instance, could be achieved by reducing the nitro group to an amine, followed by diazotization and coupling with another aromatic compound. The fluorine substituent could be used to fine-tune the color and improve the lightfastness or thermal stability of the resulting dye.

General literature indicates that related isomers, such as 5-Fluoro-2-nitrobenzoic acid, are used in the production of dye carriers guidechem.com. Furthermore, 3-Fluoro-2-nitrobenzoic acid is noted for its utility in the production of dyes and pharmaceuticals chemicalbook.com. These applications highlight the potential of the fluoronitrobenzoic acid scaffold in materials science, although specific industrial uses for the 3-fluoro-5-nitro isomer are not widely documented.

Development of Specialized Chemical Reagents and Analytical Probes

Multifunctional aromatic compounds are often used to create specialized reagents for chemical analysis. For example, derivatives of fluoronitrobenzoic acids are employed in the synthesis of fluorescent probes. A notable example involves 2-Fluoro-5-nitrobenzoic acid, which is used to synthesize probes for detecting nucleophiles like hydrazine and hydrogen polysulfide ossila.com. The mechanism often involves the esterification of the benzoic acid with a fluorescent dye. The resulting probe is weakly fluorescent, but upon reaction with the target analyte (e.g., via ester hydrolysis), the highly fluorescent dye is released, producing a measurable signal ossila.com.

Given its structural features, this compound could potentially be adapted for similar purposes. The nitro group's electron-withdrawing properties can be exploited to create quenching effects in probes, and the ester linkage provides a reactive site for analyte-triggered cleavage.

Advanced Spectroscopic and Structural Characterization of Ethyl 3 Fluoro 5 Nitrobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopic Analysis and Proton Environment Mapping

Specific ¹H NMR data for Ethyl 3-fluoro-5-nitrobenzoate is not available.

13C NMR Spectroscopic Analysis and Carbon Skeleton Assignment

Specific ¹³C NMR data for this compound is not available.

19F NMR Spectroscopic Analysis for Fluorine Environment

Specific ¹⁹F NMR data for this compound is not available.

Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Specific HRMS data for this compound is not available.

Coupling with Chromatography (GC-MS, LC-MS) for Purity and Mixture Analysis

Specific GC-MS or LC-MS data for this compound is not available.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in determining the molecular structure and electronic properties of organic compounds. Infrared (IR) spectroscopy probes the vibrational modes of functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy investigates electronic transitions.

Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups: the ethyl ester, the nitro group, the fluoro substituent, and the aromatic ring.

The key expected vibrational frequencies are:

Aromatic C-H Stretch: Typically appears above 3000 cm⁻¹.

Aliphatic C-H Stretch: The ethyl group (CH₃ and CH₂) stretches are expected in the 2850-3000 cm⁻¹ region.

Carbonyl (C=O) Stretch: The ester carbonyl group is one of the most prominent absorptions, expected in the range of 1720-1740 cm⁻¹, characteristic of aromatic esters.

Nitro (NO₂) Group Stretches: The nitro group should show two distinct, strong absorption bands: an asymmetric stretching vibration between 1500-1560 cm⁻¹ and a symmetric stretching vibration between 1345-1385 cm⁻¹.

Aromatic C=C Stretch: The benzene (B151609) ring vibrations are expected to produce several bands in the 1400-1600 cm⁻¹ region.

C-O Stretch: The ester C-O stretches will likely appear as two bands in the 1000-1300 cm⁻¹ region.

C-F Stretch: A strong absorption band corresponding to the carbon-fluorine bond stretch is anticipated in the 1000-1400 cm⁻¹ range.

The table below summarizes the expected characteristic FTIR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | Nitro | 1500 - 1560 | Strong |

| Symmetric NO₂ Stretch | Nitro | 1345 - 1385 | Strong |

| C=O Stretch | Ester Carbonyl | 1720 - 1740 | Strong |

| Aromatic C-H Stretch | Aromatic Ring | > 3000 | Medium |

| Aliphatic C-H Stretch | Ethyl Group | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium |

| C-O Stretch | Ester | 1000 - 1300 | Strong |

| C-F Stretch | Fluoro-Aromatic | 1000 - 1400 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. The absorption of UV radiation in organic molecules is generally restricted to functional groups (chromophores) containing valence electrons with low excitation energies.

For this compound, the primary chromophore is the nitro-substituted benzene ring, which is conjugated with the carbonyl group of the ester. This extended π-system is expected to give rise to two main types of electronic transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands, often below 300 nm for substituted benzenes.

n → π* Transitions: This involves the promotion of a non-bonding electron (from the oxygen atoms of the nitro or carbonyl group) to a π* antibonding orbital. These transitions are lower in energy and have a much lower intensity compared to π → π* transitions.

The presence of the nitro group, a strong electron-withdrawing group, and the ester group on the benzene ring is expected to cause a bathochromic shift (shift to longer wavelength) of the absorption maxima compared to unsubstituted benzene. The UV-Vis spectrum, likely measured in a solvent like ethanol (B145695) or methanol (B129727), would be predicted to show a strong absorption band (λmax) in the UV region, characteristic of the π → π* transition of the nitroaromatic system.

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of a suitable single crystal of this compound would provide detailed information on its molecular conformation, bond parameters, and how the molecules pack together in the solid state. Although a specific crystal structure for this exact isomer is not available in the referenced literature, the expected structural features can be inferred from known chemical principles and data on similar molecules, such as the isomer Ethyl 4-fluoro-3-nitrobenzoate nih.gov.

Determination of Molecular Conformation and Bond Parameters

A crystallographic study would precisely measure all bond lengths, bond angles, and torsion angles within the molecule. The central benzene ring is expected to be largely planar. The substituents—the ethyl ester, nitro group, and fluorine atom—would have specific orientations relative to this ring.

Key structural parameters that would be determined include:

The planarity of the nitro and ester groups with respect to the benzene ring. Small dihedral angles are often observed, indicating a high degree of conjugation.

The conformation of the ethyl group, which can exhibit rotational freedom.

Precise bond lengths for C-F, C-N, N-O, C=O, and the bonds within the aromatic ring. These values can provide insight into the electronic effects of the substituents. For instance, electron withdrawal by the nitro and fluoro groups can slightly shorten adjacent C-C bonds in the ring.

The table below provides expected bond lengths for key bonds in this compound based on standard values and data from analogous structures.

| Bond | Expected Bond Length (Å) |

| C-F | ~1.34 - 1.36 |

| C(aromatic)-N | ~1.47 - 1.49 |

| N-O | ~1.21 - 1.23 |

| C(aromatic)-C(ester) | ~1.49 - 1.51 |

| C=O | ~1.20 - 1.22 |

| O-C(ethyl) | ~1.45 - 1.47 |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In the solid state, molecules of this compound would pack in a way that maximizes stabilizing interactions. The primary intermolecular forces expected to be significant are:

Hydrogen Bonding: While the molecule lacks classic hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds are highly probable. The aromatic C-H groups and the ethyl C-H groups can act as weak donors, while the oxygen atoms of the nitro and carbonyl groups are excellent acceptors. These interactions often link molecules into chains or dimers nih.gov.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the highly polar nitro and ester groups. These interactions will play a crucial role in the orientation of molecules within the crystal.

Analysis of the crystal structure of related compounds, like isomers, often reveals that molecules form specific motifs, such as dimers linked by C-H···O interactions, which then arrange into larger chains or stacked layers nih.gov. The interplay of these non-covalent interactions dictates the final crystal packing and influences the material's physical properties.

Computational Chemistry and Theoretical Insights into Ethyl 3 Fluoro 5 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of Ethyl 3-fluoro-5-nitrobenzoate. These methods, grounded in the principles of quantum mechanics, can elucidate the distribution of electrons within the molecule and predict its chemical reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can determine the optimized geometry of this compound in its ground state, providing key information about bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's stability and steric interactions.

Table 1: Representative Optimized Geometrical Parameters of a Substituted Nitrobenzoic Acid Derivative (Calculated via DFT)

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

|---|---|---|

| C-F | 1.34 | - |

| C-N | 1.47 | - |

| N-O (nitro) | 1.22 | - |

| C=O (ester) | 1.21 | - |

| C-O (ester) | 1.35 | - |

| O-C-C (ester) | - | 125.0 |

| C-N-O (nitro) | - | 118.0 |

Note: The data in this table is illustrative and based on typical values for similar functional groups in related molecules, as specific DFT studies on this compound are not publicly documented.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the electron-withdrawing nature of the fluoro and nitro groups would be expected to lower the energies of both the HOMO and LUMO. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. A study on the structural isomers of fluoroaniline (B8554772) demonstrated that the energy gap between the HOMO and LUMO is typically in the range of 3.8 to 4.0 eV for similar molecules when calculated using DFT. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies (Calculated via DFT)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -3.5 |

Note: These values are representative for a fluoronitroaromatic compound and serve as an illustration of the expected FMO properties for this compound.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry can also be used to model reaction pathways and identify transition states, providing insights into the kinetics and mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can determine the activation energy required for a reaction to proceed.

For instance, the reduction of the nitro group or nucleophilic substitution at the aromatic ring are potential reactions that could be studied computationally. DFT calculations can be employed to locate the transition state structures for these reactions and calculate their corresponding activation energies. This information is invaluable for predicting reaction outcomes and optimizing reaction conditions.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable ethyl ester group, MD simulations can be used to explore its conformational landscape.

Spectroscopic Property Prediction and Validation

Computational methods are also highly effective in predicting the spectroscopic properties of molecules, which can then be used to validate experimental results or aid in the interpretation of spectra.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly those based on DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts and coupling constants of this compound. These predictions are based on calculating the magnetic shielding of each nucleus within the molecule.

The accuracy of these predictions can be very high, often with a mean absolute error of less than 0.1 ppm for ¹H shifts when appropriate levels of theory and basis sets are used. github.io Predicted NMR data can be invaluable for assigning peaks in an experimental spectrum and confirming the structure of the compound.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| Aromatic H | 7.8 - 8.5 |

| Methylene (-CH₂-) | 4.4 |

| Methyl (-CH₃) | 1.4 |

| ¹³C NMR | |

| Carbonyl C=O | 164 |

| Aromatic C-F | 162 |

| Aromatic C-NO₂ | 149 |

| Other Aromatic C | 115 - 135 |

| Methylene (-CH₂-) | 62 |

Note: This table presents hypothetical, yet realistic, NMR chemical shift predictions for this compound based on known substituent effects on benzene (B151609) rings. Specific computational studies for this molecule are not available in the cited literature.

Theoretical UV-Vis and IR Spectra Calculation

The theoretical calculation of ultraviolet-visible (UV-Vis) and infrared (IR) spectra provides significant insights into the electronic transitions and vibrational modes of a molecule, respectively. For this compound, these spectra can be predicted using computational methods, primarily based on Density Functional Theory (DFT).

Similarly, the theoretical IR spectrum of this compound can be computed using DFT calculations. These calculations yield the vibrational frequencies and their corresponding intensities, which arise from the stretching, bending, and torsional motions of the atoms in the molecule. The calculated IR spectrum is expected to show characteristic peaks for the functional groups present. For example, the nitro group typically exhibits symmetric and asymmetric stretching vibrations. The carbonyl group (C=O) of the ester will have a strong characteristic stretching frequency, and various vibrations will be associated with the C-F bond, the aromatic ring, and the ethyl group. Computational studies on related nitro-substituted benzoic acids have shown good agreement between the calculated and experimental vibrational frequencies after applying appropriate scaling factors scirp.org.

A hypothetical data table for the theoretical vibrational frequencies of this compound, based on calculations for analogous compounds, is presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Asymmetric NO₂ Stretch | ~1530-1560 |

| Symmetric NO₂ Stretch | ~1340-1360 |

| Carbonyl (C=O) Stretch | ~1720-1740 |

| Aromatic C=C Stretches | ~1450-1600 |

| C-O Stretch (Ester) | ~1250-1300 |

| C-F Stretch | ~1100-1200 |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C-H Stretch (Aliphatic) | ~2850-2980 |

Intermolecular Interaction Modeling (e.g., non-covalent interactions)

The study of intermolecular interactions is crucial for understanding the crystal packing, physical properties, and biological activity of molecules. For this compound, non-covalent interactions such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces are expected to play a significant role in its supramolecular assembly.

Computational modeling techniques, including quantum mechanical calculations and molecular dynamics simulations, can be employed to investigate these interactions. While specific modeling studies for this compound are not detailed in the provided search results, research on structurally similar compounds provides valuable insights into the types of interactions that are likely to occur.

For instance, in the crystal structure of a related compound, Ethyl 4-fluoro-3-nitrobenzoate, intermolecular C-H···O interactions are observed, which link the molecules into dimers nih.gov. It is highly probable that similar C-H···O hydrogen bonds, involving the hydrogen atoms of the ethyl group or the aromatic ring and the oxygen atoms of the nitro or ester groups, are present in the crystal structure of this compound.

Furthermore, the presence of the aromatic ring facilitates π-π stacking interactions between adjacent molecules. The nitro group, being electron-withdrawing, and the fluorine atom can influence the quadrupole moment of the benzene ring, thereby affecting the geometry and strength of these π-π interactions. Studies on other nitro-substituted aromatic compounds have highlighted the importance of such interactions in their crystal packing researchgate.netmdpi.com.

The modeling of these non-covalent interactions can provide quantitative information about their energies and geometries. For example, the interaction energy between two molecules can be calculated to determine the strength of the dimeric or polymeric assemblies. A summary of potential non-covalent interactions in this compound is provided in the table below.

| Type of Interaction | Interacting Groups |

| C-H···O Hydrogen Bond | Aromatic/Aliphatic C-H and Nitro/Ester O |

| π-π Stacking | Between aromatic rings of adjacent molecules |

| Halogen Bonding | Fluorine atom and an electron-rich atom (e.g., Oxygen) |

| van der Waals Forces | General electrostatic and dispersion interactions |

Future Perspectives and Unexplored Research Avenues for Ethyl 3 Fluoro 5 Nitrobenzoate

Sustainable and Flow Chemistry Approaches in Synthesis

The traditional synthesis of nitroaromatic compounds often involves batch processes using strong mineral acids like sulfuric and nitric acid. beilstein-journals.orgnih.gov These reactions are typically fast and highly exothermic, posing significant safety risks such as thermal runaways, especially on an industrial scale. vapourtec.comrsc.org Similarly, classical esterification methods, like Fischer esterification, frequently rely on corrosive homogeneous acid catalysts and energy-intensive distillation to remove water and drive the reaction equilibrium. mdpi.commdpi.com These conventional methods present challenges related to safety, environmental pollution, and energy consumption. rsc.orgmdpi.com

Future research into the synthesis of Ethyl 3-fluoro-5-nitrobenzoate should prioritize the development of sustainable and intensified processes. Flow chemistry, or continuous-flow microreaction technology, offers a compelling alternative to batch production. nih.gov By performing reactions in miniaturized devices like microreactors or tubular reactors, significant advantages can be realized:

Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous reactants at any given moment, drastically reducing the risk of explosions or runaway reactions. vapourtec.comrsc.org

Superior Heat Transfer: The high surface-area-to-volume ratio allows for precise and efficient temperature control, preventing the formation of hot spots and improving selectivity. vapourtec.com

Improved Selectivity and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time often leads to higher yields and fewer byproducts, simplifying purification. rsc.org

For the esterification step, green chemistry principles point toward replacing homogeneous mineral acids with reusable solid acid catalysts. Materials such as ion-exchange resins (e.g., Amberlyst), zeolites, and metal oxides offer high catalytic activity under moderate conditions and can be easily separated from the reaction mixture, minimizing corrosive waste streams. mdpi.com Enzymatic esterification using immobilized lipases represents another sustainable pathway, offering high selectivity under mild, non-aqueous conditions. mdpi.com

A prospective sustainable synthesis for this compound could involve a two-stage continuous-flow process. The first stage would be the nitration of a suitable ethyl fluorobenzoate precursor in a flow reactor for optimal safety and control. The second stage would involve the immediate channeling of the product into a packed-bed reactor containing a solid acid catalyst for the esterification reaction, creating a streamlined and intensified manufacturing process.

| Parameter | Traditional Batch Synthesis | Proposed Sustainable Flow Synthesis |

|---|---|---|

| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) mdpi.com | Heterogeneous solid acids (e.g., resins, zeolites) or enzymes mdpi.comacs.org |

| Process Safety | High risk of thermal runaway due to poor heat control in large volumes vapourtec.com | Inherently safer due to small reactor volume and superior heat transfer rsc.org |

| Waste Generation | Significant acidic and corrosive waste streams requiring neutralization mdpi.com | Minimal waste; catalyst is reusable and easily separated mdpi.com |

| Energy Consumption | High energy input for heating and distillation mdpi.com | Lower energy consumption due to efficient heat transfer and milder conditions mdpi.com |

| Selectivity | Often produces isomeric mixtures and byproducts rsc.org | Higher selectivity due to precise control of reaction parameters vapourtec.com |

Discovery of Novel Derivatization and Rearrangement Reactions

The chemical reactivity of this compound remains largely uncharted territory, presenting a fertile ground for discovering novel derivatization and rearrangement reactions. The molecule's reactivity is primarily dictated by its three functional groups, which can be selectively targeted to generate a diverse library of new compounds.

Derivatization Reactions:

Nucleophilic Aromatic Substitution (SNAr): The powerful electron-withdrawing effect of the nitro group significantly activates the aromatic ring towards nucleophilic attack. This could enable the displacement of the fluorine atom by a wide range of nucleophiles, such as alkoxides, amines, and thiolates. Such reactions are synthetically valuable for building molecular complexity. vapourtec.comacs.org

Reduction of the Nitro Group: The transformation of the nitro group into an amine is one of the most fundamental reactions in aromatic chemistry. jsynthchem.com This can be achieved using various green reducing agents. The resulting ethyl 3-amino-5-fluorobenzoate would be a versatile intermediate, opening pathways to diazonium salt chemistry, amide and sulfonamide formation, and the synthesis of heterocyclic compounds.

Ester Manipulation: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into acid chlorides, amides, or other esters. It can also be reduced to a primary alcohol, further expanding the range of accessible derivatives.

Rearrangement Reactions:

While no specific rearrangement reactions of this compound have been documented, the potential exists to explore classic rearrangement pathways common to substituted nitrobenzenes or esters. Theoretical studies on substituted nitrobenzenes have investigated decomposition pathways that involve isomerization to phenylnitrite, a type of rearrangement. acs.org Investigating the photochemical or thermal stability of the molecule could reveal novel intramolecular rearrangements, leading to unexpected and potentially useful molecular scaffolds.

| Reaction Type | Reagent/Condition | Functional Group Targeted | Potential Product Class |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | RONa, R₂NH, RSH | C-F bond | Alkoxy-, amino-, or thio- substituted nitrobenzoates |

| Nitro Group Reduction | H₂, Pd/C; NaBH₄ | -NO₂ group | Ethyl 3-amino-5-fluorobenzoate |

| Ester Hydrolysis | Aqueous acid or base | Ester group | 3-Fluoro-5-nitrobenzoic acid |

| Amide Formation (via acid) | 1. Hydrolysis; 2. SOCl₂; 3. R₂NH | Ester group | 3-Fluoro-5-nitrobenzamides |

| Ester Reduction | LiAlH₄ | Ester group | (3-Fluoro-5-nitrophenyl)methanol |

Advanced Functional Material Development from this compound Scaffolds

The unique combination of fluorine and a nitro group makes this compound an attractive building block for advanced functional materials. Fluorinated organic compounds are known for their exceptional properties, including high thermal stability, chemical resistance, and unique electronic characteristics, making them valuable in pharmaceuticals, agrochemicals, and materials science. nbinno.comnih.gov Similarly, nitroaromatic compounds serve as crucial intermediates for dyes, explosives, and functional polymers. beilstein-journals.orgnih.govnih.gov

The derivatization pathways discussed previously could be leveraged to synthesize monomers for high-performance polymers. For instance, reduction of the nitro group to an amine, followed by hydrolysis of the ester to a carboxylic acid, would yield 3-amino-5-fluorobenzoic acid. This "AB-type" monomer could be polymerized to produce fluorinated polyamides. The presence of the fluorine atom is expected to impart enhanced thermal stability, lower moisture absorption, and improved solubility in organic solvents compared to its non-fluorinated analogues.

Furthermore, derivatives of this compound could be incorporated into nanostructured materials. For example, nitroaromatic compounds have been used to functionalize carbon nanotubes, creating platforms for electrocatalysis. researchgate.net The distinct electronic properties of the fluoronitrobenzoate moiety could be exploited in the development of sensors, organic field-effect transistors (OFETs), or as components in anticorrosive pigments and coatings. researchgate.netmdpi.com

| Derivative Class | Potential Material Type | Key Role of Scaffold | Anticipated Properties |

|---|---|---|---|

| Aminobenzoic Acids | Polyamides, Polyimides | Monomer | High thermal stability, chemical resistance, modified solubility |

| Diamines (from dimerization) | High-performance polymers | Monomer | Enhanced mechanical and thermal properties |

| Azo Dyes (from diazonium salts) | Functional Dyes, Pigments | Chromophore precursor | Specific optical properties, potential for sensing applications |

| Various Derivatives | Surface modifiers for nanomaterials | Functionalizing agent | Tailored electronic and chemical surface properties |

Synergistic Experimental and Computational Research Paradigms

To efficiently explore the vast potential of this compound, a research strategy that synergistically combines experimental synthesis with computational modeling is essential. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and reaction outcomes, thereby guiding and rationalizing experimental efforts. nih.govmdpi.com

Computational studies can provide deep insights into:

Molecular Structure and Conformation: DFT can be used to determine the most stable geometric conformations of the molecule, analyzing the rotational barriers of the ester group and the planarity of the nitro group. mdpi.com

Electronic Properties: Calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moment, and Molecular Electrostatic Potential (MEP) maps can predict the molecule's reactivity. researchgate.netajpchem.org For instance, MEP maps can visualize electron-rich and electron-deficient regions, indicating likely sites for electrophilic and nucleophilic attack. mdpi.com

Reaction Mechanisms: Theoretical modeling can elucidate the transition states and energy profiles of potential reactions, helping to predict product distributions and optimize reaction conditions. acs.orgresearchgate.net

This in silico approach allows researchers to screen potential derivatization strategies and identify the most promising synthetic targets before committing extensive laboratory resources. The computational predictions can then be validated through targeted experiments. Spectroscopic techniques like NMR and FTIR, along with X-ray crystallography, can confirm the structures of newly synthesized compounds, providing a crucial feedback loop to refine the theoretical models. researchgate.netnih.gov This integrated paradigm accelerates the discovery process, enabling a more rational design of novel molecules and materials based on the this compound scaffold.

| Research Question | Computational Method (DFT) | Experimental Validation Technique |

|---|---|---|

| Most stable molecular conformation? | Geometry optimization, Conformational analysis mdpi.com | X-ray crystallography, NMR spectroscopy |

| Where will nucleophiles attack? | Molecular Electrostatic Potential (MEP) mapping mdpi.com | Synthesis of derivatives, Product characterization |

| What is the electronic band gap? | HOMO-LUMO energy calculation ajpchem.org | UV-Vis spectroscopy, Cyclic voltammetry |

| Is a proposed reaction feasible? | Transition state calculation, Reaction energy profiling acs.org | Kinetic studies, Yield optimization experiments |

| What are the vibrational frequencies? | Vibrational frequency analysis | FTIR and Raman spectroscopy |

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-fluoro-5-nitrobenzoate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves nitration and esterification steps. For example, nitration of a fluorobenzoic acid derivative followed by esterification with ethanol under acidic catalysis. Key parameters include:

- Temperature Control : Maintain temperatures below 50°C during nitration to avoid byproducts like dinitro compounds .

- Solvent Selection : Use dichloromethane or ethyl acetate for extraction to enhance purity .

- Catalyst Optimization : Sulfuric acid is commonly used, but trifluoroacetic anhydride (TFAA) can improve nitro group introduction efficiency in sterically hindered positions .

- Yield Monitoring : Track intermediates via TLC (silica gel, hexane/ethyl acetate 3:1) to isolate the product at >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should spectral contradictions be resolved?

- Methodological Answer :

- NMR Analysis : Use -NMR to confirm fluorine position (δ ~ -110 ppm for meta-fluoro) and -NMR to verify ester ethyl groups (triplet at ~1.3 ppm for CH, quartet at ~4.3 ppm for CH) .

- IR Spectroscopy : Look for nitro group stretches (~1520 cm and ~1350 cm) and ester C=O (~1720 cm) .

- Contradiction Resolution : If NMR and MS data conflict (e.g., unexpected molecular ion peaks), cross-validate with high-resolution MS (HRMS) or X-ray crystallography .

Advanced Research Questions

Q. How can SHELX software be applied to resolve crystallographic ambiguities in this compound derivatives?

- Methodological Answer :

- Structure Solution : Use SHELXD for phase determination in small-molecule crystals. Input diffraction data (e.g., .hkl files) and apply dual-space methods for nitro/fluoro positional refinement .

- Refinement : SHELXL refines anisotropic displacement parameters for fluorine atoms, which often exhibit high thermal motion. Set restraints for C-F bond lengths (1.35–1.39 Å) to avoid overfitting .

- Validation : Check the R (<5%) and goodness-of-fit (GOF ~1.0) to ensure model accuracy. Use PLATON to analyze intermolecular interactions .

Q. What graph set analysis approaches are effective in studying hydrogen bonding networks in nitrobenzoate crystals?

- Methodological Answer :

- Pattern Identification : Apply Etter’s graph theory to classify hydrogen bonds (e.g., D = donor, A = acceptor). For example, a C(6) motif indicates a six-membered ring formed via O-H···O bonds between nitro and ester groups .

- Quantitative Analysis : Use Mercury Software to measure bond distances (e.g., O···H < 2.5 Å) and angles (>120°). Compare with Cambridge Structural Database (CSD) entries to identify outliers .

- Contradiction Handling : If experimental data conflicts with predicted motifs (e.g., missing expected R(8) rings), re-examine crystal packing for π-π stacking or halogen bonding interference .

Q. How can researchers mechanistically probe the electronic effects of the nitro group in SNAr reactions of this compound?

- Methodological Answer :

- Kinetic Studies : Conduct nucleophilic aromatic substitution (SNAr) with varying nucleophiles (e.g., amines, thiols) in DMF. Monitor reaction rates via HPLC to correlate nitro’s electron-withdrawing effect with activation energy .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate partial charges on the aromatic ring. The nitro group at C5 should deactivate C3-fluoro for substitution, directing attack to C2 or C4 .

- Isotopic Labeling : Introduce in the nitro group to track its electronic influence via -NMR coupling constants with fluorine .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra of this compound?

- Methodological Answer :

- Frequency Scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G*) to computed IR frequencies to match experimental values. Discrepancies >50 cm may indicate conformational flexibility or crystal packing effects .

- Solid-State vs. Solution : Compare ATR-IR (solid) with solution IR (CCl). Shifts in nitro stretches suggest intermolecular H-bonding in crystals .

- Dynamic Effects : Use Raman spectroscopy to detect low-frequency modes (<500 cm) that influence nitro group orientation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.